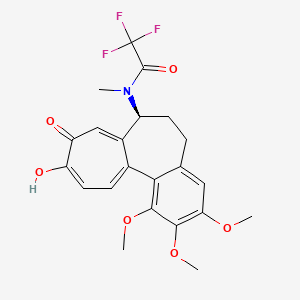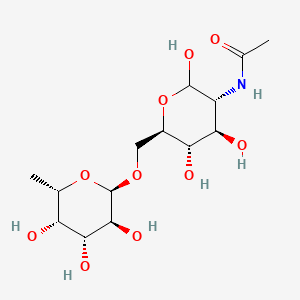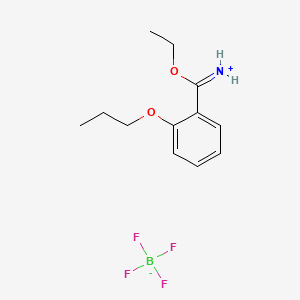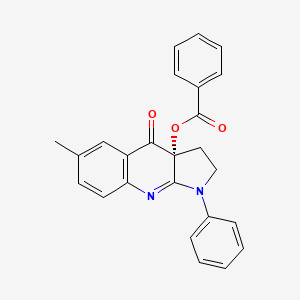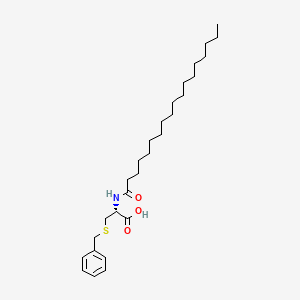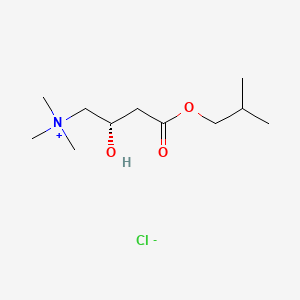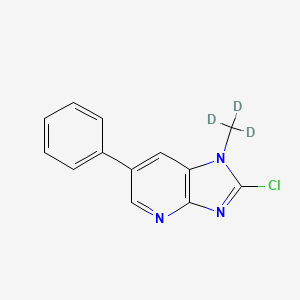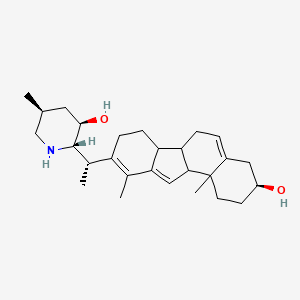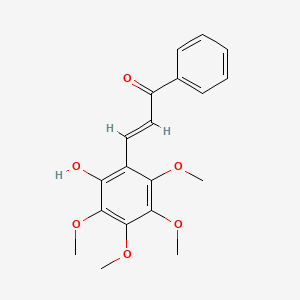
2-Hydroxy-3,4,5,6-tetramethoxychalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3,4,5,6-tetramethoxychalcone is a chalcone derivative with the molecular formula C19H20O6 and a molecular weight of 344.36 g/mol . Chalcones are a class of natural products belonging to the flavonoid family, characterized by the presence of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system . This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
Chalcones, in general, are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It has been found that chalcones can modulate the metabolism of carcinogens by inhibiting distinct phase 1 metabolic enzymes and activating phase 2 detoxifying enzymes .
Biochemical Pathways
Chalcones are known to be involved in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .
Result of Action
It has been suggested that chalcones exhibit antioxidant effects and display anti-inflammatory properties .
Action Environment
It is known that chalcones have a general distribution in vegetables and other plants , suggesting that they may be influenced by factors such as soil composition, climate, and other environmental conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Hydroxy-3,4,5,6-tetramethoxychalcone are not fully understood due to the limited research available. It has been found to have antibacterial activity, with a minimum inhibitory concentration (MIC) value of 10 μg/mL for E. coli and S. epidermis .
Cellular Effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3,4,5,6-tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between an appropriate aldehyde and ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired chalcone product.
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3,4,5,6-tetramethoxychalcone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The α,β-unsaturated carbonyl system can be reduced to form the corresponding dihydrochalcone.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace methoxy groups under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrochalcones.
Substitution: Formation of substituted chalcones with various functional groups.
Comparación Con Compuestos Similares
2-Hydroxy-3,4,5,6-tetramethoxychalcone can be compared with other chalcone derivatives:
2-Hydroxy-2,4,5,6-tetramethoxychalcone: Similar structure but different substitution pattern, leading to variations in biological activity.
4-Hydroxy-2,3,4,6-tetramethoxychalcone: Another derivative with distinct properties and applications.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(E)-3-(2-hydroxy-3,4,5,6-tetramethoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-16-13(10-11-14(20)12-8-6-5-7-9-12)15(21)17(23-2)19(25-4)18(16)24-3/h5-11,21H,1-4H3/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHFCYYMOLJMDZ-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1C=CC(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C(=C1/C=C/C(=O)C2=CC=CC=C2)O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
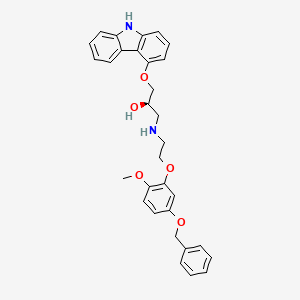
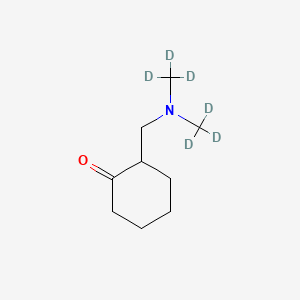
![propan-2-yl (2S)-2-[[(2S)-2-[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate](/img/structure/B561922.png)
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionic Acid](/img/no-structure.png)
